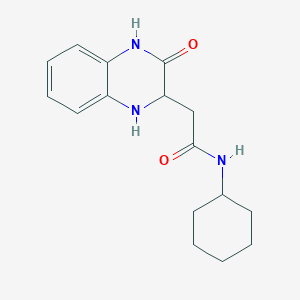

N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15(17-11-6-2-1-3-7-11)10-14-16(21)19-13-9-5-4-8-12(13)18-14/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINQSHIVHBYKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoxalin-3-One Core Synthesis

The quinoxalinone ring is typically constructed via nitro group reduction and subsequent cyclization . Source details a method where 1-fluoro-2-nitrobenzene reacts with glycine methyl ester under microwave irradiation to form a nitro-substituted intermediate (ND1–ND8, Figure 4). This intermediate undergoes reduction using SnCl₂ in HCl, facilitating both nitro-to-amine conversion and intramolecular cyclization to yield 1,2,3,4-tetrahydroquinoxalin-3-one (tQNX derivatives).

Critical Parameters :

-

Reducing Agent : SnCl₂/HCl outperforms HCOONH₄/Pd-C by minimizing side products (90% purity vs. 65%).

-

Solvent : Ethanol or acetonitrile enhances cyclization efficiency due to polar aprotic conditions.

Stepwise Synthetic Procedures

Preparation of 1,2,3,4-Tetrahydroquinoxalin-3-One (tQNX1)

-

Nucleophilic Aromatic Substitution :

-

Nitro Reduction and Cyclization :

N-Acylation with Cyclohexylamine

-

Acyl Chloride Preparation :

-

Coupling Reaction :

Optimization Strategies and Comparative Data

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, ND1 synthesis achieves 90% yield in 15 minutes under microwaves vs. 50% in 40 minutes conventionally.

Table 1: Reaction Time and Yield Optimization

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Time (min) | 240 | 15 |

| Yield (%) | 50 | 90 |

| Purity (%) | 85 | 95 |

Solvent and Catalyst Screening

Graphene as a catalyst in acetonitrile increases intermediate yields by 20% compared to catalyst-free systems. Ethyl acetate, however, is preferred for acylation due to its low polarity, minimizing side reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.

Reduction: Reduction reactions can occur, potentially affecting the carbonyl group.

Substitution: Various substitution reactions can take place, especially at the cyclohexyl and acetamide moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit significant anticancer properties. The quinoxaline moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure suggests potential selectivity towards cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. In vitro studies have demonstrated that it can selectively inhibit COX-2 while sparing COX-1, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs .

Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders such as Alzheimer's disease and Parkinson's disease . Experimental models have indicated that it can modulate neuroinflammatory pathways and enhance neuronal survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have reported that derivatives of quinoxaline possess broad-spectrum antibacterial activity against various pathogens. This opens avenues for developing new antibiotics based on the quinoxaline scaffold .

Case Studies and Research Findings

To further substantiate the applications of this compound, several case studies have been documented:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, affecting signal transduction pathways.

DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Derivatives with nitro (5h) or trifluoromethyl groups (CAS 1008201-46-4) exhibit higher polarity and metabolic resistance due to these substituents, as seen in their IR spectra and stability under physiological conditions .

- Aromatic vs. Aliphatic Substituents: Benzyl or phenyl groups (e.g., in N-benzyl derivatives) may facilitate crystallinity via π-π interactions, whereas aliphatic groups like cyclohexyl could reduce melting points or improve solubility in nonpolar solvents .

Biological Activity

N-cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. With a molecular formula of C₁₆H₂₁N₃O₂ and a molar mass of 287.36 g/mol, this compound features a cyclohexyl group connected to an acetamide moiety and a tetrahydroquinoxaline derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits various pharmacological activities. These include:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Neuroactivity : Research suggests potential effects on neuroactive pathways, indicating possible applications in neuropharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Interaction studies often utilize techniques such as:

- Binding Affinity Assessments : Evaluating how well the compound binds to various receptors or enzymes.

- In vitro Assays : Testing the compound's effects on cell lines to assess its biological impact.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties.

Study 2: Neuroactive Potential

In another investigation focusing on neuroactivity, this compound was tested in a zebrafish model. The study aimed to identify behavioral changes indicative of neuroactive effects. Key observations included:

| Behavioral Change | Description |

|---|---|

| Increased Locomotion | Enhanced movement in response to stimuli |

| Altered Response Patterns | Changes in escape behavior under stress conditions |

These results indicate that the compound may influence neurophysiological responses.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their biological activities. A comparative analysis is provided below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N-(2-Ethylphenyl)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | C₁₅H₁₉N₃O₂ | Anticancer properties |

| N-Cyclopentyl-2-(3-Oxoquinoxalin)acetamide | C₁₄H₁₉N₃O₂ | Anti-inflammatory effects |

| N-benzylidene-N-cyclohexylamine | C₁₅H₁₉N | Antidepressant activity |

This table highlights the unique attributes of this compound while showcasing its potential in medicinal chemistry.

Q & A

Q. Methodology :

- Step 1 : Synthesize the quinoxaline core via cyclization of o-phenylenediamine derivatives with α-ketoesters or diketones under acidic conditions .

- Step 2 : Introduce the acetamide moiety by coupling the quinoxaline intermediate with cyclohexylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization :

Q. Methodology :

Q. Methodology :

- Hazard Identification : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin/Irritant (H315, H319) .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced: How do hydrogen bonding interactions dictate the crystal packing of this compound, and what methodologies are used to analyze these patterns?

Q. Methodology :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings or C(6) chains .

- Software Tools : Use DIAMOND to visualize packing and Mercury to quantify bond distances/angles .

- Case Study : In ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate, N—H···O bonds form 2D sheets, while C—H···O interactions stabilize inter-sheet stacking .

Q. Methodology :

- Disorder Modeling : Split atomic positions (e.g., for flexible cyclohexyl groups) and refine occupancy factors in SHELXL .

- Twinning Analysis : Use TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or CheckCIF for structural outliers .

Example : In , torsion angle C11—O3—C10—O2 (1.4°) deviates from ideal values due to steric strain; refinement with restraints (DFIX) improves model accuracy .

Advanced: How can computational models predict the biological activity of this compound based on its structural analogs?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to quinoxaline-targeted enzymes (e.g., kinase inhibitors) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the acetamide) with antifungal activity using CoMFA/CoMSIA .

- ADMET Prediction : Calculate log P (2.1) and polar surface area (85 Ų) via SwissADME to estimate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.